Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
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Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method reported involves the reaction between 2-aminopyridine and nitriles in the presence of a Cu-Zn/Al-Ti heterogeneous catalyst system under atmospheric air .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and heterogeneous catalysts allows for efficient and scalable production, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and enzyme inhibition capabilities.
Indole Derivatives: Widely studied for their biological activities and therapeutic potential.
Uniqueness
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride stands out due to its unique structure and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLRQUAHBULLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173997-21-0 |
Source
|
Record name | methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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